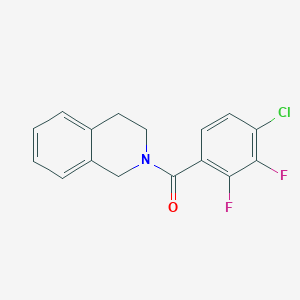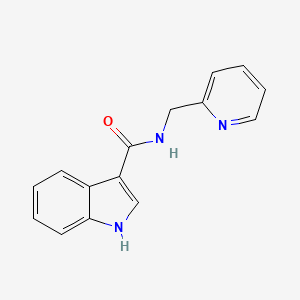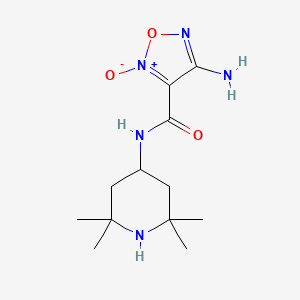![molecular formula C17H25N3O4S B11488897 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfonyl)phenyl]hexanamide](/img/structure/B11488897.png)
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfonyl)phenyl]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-メチル-2-オキソイミダゾリジン-4-イル)-N-[3-(メチルスルホニル)フェニル]ヘキサンアミドは、イミダゾリジノン環とスルホニル置換芳香環の両方を含む複雑な有機化合物です。
2. 製法
合成経路と反応条件
6-(5-メチル-2-オキソイミダゾリジン-4-イル)-N-[3-(メチルスルホニル)フェニル]ヘキサンアミドの合成は、通常、以下の手順を伴います。
イミダゾリジノン環の形成: これは、適切なジアミンとカルボニル化合物を酸性または塩基性条件下で環化させることで達成できます。
ヘキサンアミド鎖の付加: この手順では、イミダゾリジノン中間体をヘキサン酸誘導体と反応させます。この反応は、カルボジイミドなどのカップリング試薬によって促進されることがよくあります。
メチルスルホニル基の導入: 最後の手順では、芳香環のスルホニル化が行われます。これは、塩基の存在下でメチルスルホニルクロリドなどの試薬を使用することで達成できます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。収率と純度を最大限に高めるには、温度、溶媒の選択、反応時間などの反応条件の最適化が不可欠です。連続フローリアクターや自動合成プラットフォームを使用することで、効率性とスケーラビリティを高めることができます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にイミダゾリジノン環で酸化反応を起こし、オキソ誘導体を生成する可能性があります。
還元: 還元反応は、カルボニル基を標的にすることができ、アルコールに転換される可能性があります。
置換: 芳香環は、求電子置換反応を起こすことができ、さらなる官能基化が可能になります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用できます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
置換: 求電子置換は、ルイス酸触媒の存在下でハロゲンやスルホニルクロリドなどの試薬によって促進することができます。
主な生成物
酸化: オキソ誘導体の形成。
還元: アルコール誘導体の形成。
置換: 芳香環へのさまざまな官能基の導入。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブや阻害剤としての可能性について調査されています。
医学: 特に新薬の開発において、潜在的な治療特性について研究されています。
工業: 特定の特性を持つ先進材料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfonyl)phenyl]hexanamide typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Attachment of the Hexanamide Chain: This step involves the reaction of the imidazolidinone intermediate with a hexanoic acid derivative, often facilitated by coupling reagents such as carbodiimides.
Introduction of the Methylsulfonyl Group: The final step involves the sulfonylation of the aromatic ring, which can be achieved using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
6-(5-メチル-2-オキソイミダゾリジン-4-イル)-N-[3-(メチルスルホニル)フェニル]ヘキサンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。イミダゾリジノン環は、活性部位の残基と水素結合を形成することができ、スルホニル基は静電相互作用に関与することができます。これらの相互作用は、標的タンパク質の活性を調節し、目的の生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
6-(5-メチル-2-オキソイミダゾリジン-4-イル)ヘキサン酸: 構造は似ていますが、スルホニル置換芳香環がありません。
1-(6-メチルピリジン-3-イル)-2-[4-(メチルスルホニル)フェニル]エタノン: スルホニル置換芳香環を含みますが、コア構造が異なります。
独自性
6-(5-メチル-2-オキソイミダゾリジン-4-イル)-N-[3-(メチルスルホニル)フェニル]ヘキサンアミドは、イミダゾリジノン環とスルホニル置換芳香環の組み合わせにより、独特の化学的および生物学的特性を付与されているため、ユニークです。
類似化合物との比較
Similar Compounds
6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid: Similar structure but lacks the sulfonyl-substituted aromatic ring.
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: Contains a sulfonyl-substituted aromatic ring but differs in the core structure.
Uniqueness
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfonyl)phenyl]hexanamide is unique due to the combination of the imidazolidinone ring and the sulfonyl-substituted aromatic ring, which imparts distinct chemical and biological properties
特性
分子式 |
C17H25N3O4S |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(3-methylsulfonylphenyl)hexanamide |
InChI |
InChI=1S/C17H25N3O4S/c1-12-15(20-17(22)18-12)9-4-3-5-10-16(21)19-13-7-6-8-14(11-13)25(2,23)24/h6-8,11-12,15H,3-5,9-10H2,1-2H3,(H,19,21)(H2,18,20,22) |
InChIキー |
UBROCQQHKGHPST-UHFFFAOYSA-N |
正規SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC(=CC=C2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11488825.png)
![1-(3-chloro-2-methylphenyl)-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11488830.png)
![5-(4-ethoxyphenyl)-3-(4-methylphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11488843.png)
![2,6-dimethyl-11H-indeno[1,2-b]quinoline](/img/structure/B11488848.png)


![1-[4-(5-Bromo-2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B11488863.png)
![Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B11488867.png)
![methyl 4-[(furan-2-ylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11488874.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11488903.png)

![2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B11488911.png)
![Methyl 3-({3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B11488913.png)
![Ethyl 3-(4-methoxyphenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate](/img/structure/B11488914.png)
